An In-depth Technical Guide to the Synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
An In-depth Technical Guide to the Synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis protocol for N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, a compound of interest for its potential biological activities. The document details the synthetic route, experimental procedures, and the underlying mechanism of action related to the PI3K/Akt signaling pathway.
Synthetic Protocol
The synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide is a multi-step process commencing from the readily available starting material, 2-amino-4-chlorophenol. The overall synthetic strategy involves the nitration of an acylated intermediate, followed by deprotection and subsequent reaction with benzoyl isothiocyanate.
Synthesis of 2-amino-4-chloro-5-nitrophenol (Intermediate 1)
The synthesis of the key intermediate, 2-amino-4-chloro-5-nitrophenol, proceeds through a three-step sequence involving protection of the amino group, nitration, and subsequent deprotection.
Step 1: Acetylation of 2-amino-4-chlorophenol
The amino group of 2-amino-4-chlorophenol is first protected by acetylation to prevent unwanted side reactions during the subsequent nitration step.
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Reaction: 2-amino-4-chlorophenol is reacted with acetic anhydride in a suitable solvent to yield N-(4-chloro-2-hydroxyphenyl)acetamide.
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Rationale: The acetyl group deactivates the amino group, directing the incoming nitro group to the desired position on the aromatic ring.
Step 2: Nitration of N-(4-chloro-2-hydroxyphenyl)acetamide
The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid.
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Reaction: N-(4-chloro-2-hydroxyphenyl)acetamide is treated with a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) at a controlled temperature to introduce a nitro group at the 5-position, yielding N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide.
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Rationale: The hydroxyl and acetamido groups direct the electrophilic nitration to the ortho and para positions. The position ortho to the hydroxyl group and meta to the chloro group is sterically and electronically favored.
Step 3: Hydrolysis of N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide
The final step to obtain Intermediate 1 is the deprotection of the amino group via hydrolysis.
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Reaction: The acetyl group is removed by acid or base-catalyzed hydrolysis to afford 2-amino-4-chloro-5-nitrophenol.
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Rationale: This step regenerates the free amino group, which is essential for the subsequent thiourea formation.
Synthesis of Benzoyl Isothiocyanate (Intermediate 2)
Benzoyl isothiocyanate is a key reagent for the final coupling step. It is typically prepared by the reaction of benzoyl chloride with a thiocyanate salt.
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Reaction: Benzoyl chloride is reacted with a salt such as ammonium thiocyanate or potassium thiocyanate in an anhydrous solvent like acetone.
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Rationale: The thiocyanate anion acts as a nucleophile, displacing the chloride from benzoyl chloride to form the desired isothiocyanate.
Synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide (Final Product)
The final product is synthesized by the reaction of 2-amino-4-chloro-5-nitrophenol with benzoyl isothiocyanate.
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Reaction: 2-amino-4-chloro-5-nitrophenol (Intermediate 1) is reacted with benzoyl isothiocyanate (Intermediate 2) in a suitable solvent like acetone or tetrahydrofuran (THF).
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Mechanism: The amino group of Intermediate 1 acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group in Intermediate 2. This addition reaction forms the final N-benzoylthiourea derivative.
Experimental Protocols
The following are detailed experimental procedures for the synthesis of the target molecule.
Synthesis of 2-amino-4-chloro-5-nitrophenol (Intermediate 1)
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Step 1: N-(4-chloro-2-hydroxyphenyl)acetamide: To a solution of 2-amino-4-chlorophenol (1 mole) in glacial acetic acid, add acetic anhydride (1.1 moles) dropwise with stirring. The reaction mixture is stirred at room temperature for 2-3 hours. The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing with water, and drying.
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Step 2: N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide: The dried N-(4-chloro-2-hydroxyphenyl)acetamide (1 mole) is added portion-wise to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 molar ratio). The temperature is maintained below 10 °C throughout the addition. After the addition is complete, the mixture is stirred for an additional 2-3 hours at the same temperature. The reaction mixture is then poured onto crushed ice, and the precipitated product is filtered, washed thoroughly with cold water until neutral, and dried.
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Step 3: 2-amino-4-chloro-5-nitrophenol: The N-(4-chloro-2-hydroxy-5-nitrophenyl)acetamide (1 mole) is refluxed with a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure 2-amino-4-chloro-5-nitrophenol.
Synthesis of Benzoyl Isothiocyanate (Intermediate 2)
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To a suspension of potassium thiocyanate (1 mole) in anhydrous acetone, a solution of benzoyl chloride (1 mole) in anhydrous acetone is added dropwise with vigorous stirring. The reaction mixture is then refluxed for 1-2 hours. After cooling, the precipitated potassium chloride is filtered off. The filtrate containing benzoyl isothiocyanate is used directly in the next step without further purification.
Synthesis of N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide (Final Product)
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To the freshly prepared solution of benzoyl isothiocyanate (1 mole) in acetone, a solution of 2-amino-4-chloro-5-nitrophenol (1 mole) in acetone is added dropwise with stirring. The reaction mixture is stirred at room temperature for 4-6 hours. The precipitated solid is filtered, washed with cold acetone, and then with diethyl ether. The crude product is purified by recrystallization from a suitable solvent such as ethanol or an ethanol-dimethylformamide (DMF) mixture to afford the pure N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide.
Data Presentation
Due to the lack of specific experimentally determined data for the target compound in the available literature, the following tables present representative quantitative data for analogous N-benzoylthiourea derivatives. This data is provided for illustrative purposes to indicate the expected ranges for yield, melting point, and key spectroscopic features.
Table 1: Representative Reaction Yields and Melting Points of Analogous N-Benzoylthiourea Derivatives
| Compound Analogue | Molecular Formula | Yield (%) | Melting Point (°C) |
| N-(phenylcarbamothioyl)benzamide | C₁₄H₁₂N₂OS | 85-95 | 145-147 |
| N-(4-chlorophenylcarbamothioyl)benzamide | C₁₄H₁₁ClN₂OS | 80-90 | 158-160 |
| N-(4-nitrophenylcarbamothioyl)benzamide | C₁₄H₁₁N₃O₃S | 82-92 | 180-182 |
Table 2: Representative Spectroscopic Data for Analogous N-Benzoylthiourea Derivatives
| Spectroscopic Technique | Characteristic Peaks/Signals |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1680-1660 (C=O stretching), 1550-1530 (N-H bending), 1250-1230 (C=S stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.0-11.0 (s, 1H, -CO-NH-), 10.0-9.0 (s, 1H, -CS-NH-), 8.5-7.0 (m, aromatic protons) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 185-175 (C=S), 170-165 (C=O), 140-120 (aromatic carbons) |
Mandatory Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide.
PI3K/Akt Signaling Pathway and Inhibition
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide has been identified as an inhibitor of the PI3K/Akt signaling pathway. It specifically disrupts the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the pleckstrin homology (PH) domain of Akt.
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.
Mechanism of Action:
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Activation of PI3K: The pathway is typically initiated by the activation of phosphoinositide 3-kinase (PI3K) by growth factors or other extracellular stimuli.
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PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3.
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Akt Recruitment and Activation: PIP3 acts as a docking site on the plasma membrane for proteins containing a PH domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).
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Akt Phosphorylation: The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2.
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Downstream Signaling: Activated Akt then phosphorylates a multitude of downstream target proteins, leading to the regulation of various cellular functions.
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Inhibition by N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide: The target compound interferes with this pathway by preventing the binding of Akt to PIP3, thereby inhibiting its recruitment to the cell membrane and subsequent activation. This leads to the suppression of downstream Akt signaling.
Caption: Inhibition of the PI3K/Akt signaling pathway by the target compound.
